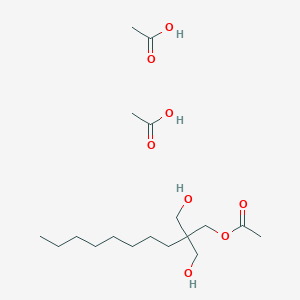
Acetic acid;2,2-bis(hydroxymethyl)decyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2,2-bis(hydroxymethyl)decyl acetate is an organic compound that belongs to the ester family. Esters are typically derived from an acid (usually carboxylic acid) and an alcohol. This particular compound is known for its unique structure, which includes a decyl chain and two hydroxymethyl groups attached to the central carbon atom. It is commonly used in various industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,2-bis(hydroxymethyl)decyl acetate typically involves the esterification reaction between acetic acid and 2,2-bis(hydroxymethyl)decanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid. The general reaction can be represented as follows:
CH3COOH+C12H26O3→C14H28O4+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are carried out in reactors where the reactants are mixed and heated under controlled conditions to ensure complete conversion. The product is then purified through distillation or other separation techniques to obtain the desired ester.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2,2-bis(hydroxymethyl)decyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into acetic acid and 2,2-bis(hydroxymethyl)decanol in the presence of water and an acid or base catalyst.
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Acetic acid and 2,2-bis(hydroxymethyl)decanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid;2,2-bis(hydroxymethyl)decyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.
Industry: Utilized in the production of fragrances, flavors, and plasticizers.
Mécanisme D'action
The mechanism of action of acetic acid;2,2-bis(hydroxymethyl)decyl acetate involves its interaction with specific molecular targets. In biological systems, esterases catalyze the hydrolysis of the ester bond, releasing acetic acid and 2,2-bis(hydroxymethyl)decanol. This reaction is crucial for the metabolism and detoxification of ester-containing compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decyl acetate: Similar in structure but lacks the hydroxymethyl groups.
Ethyl acetate: A simpler ester with a shorter alkyl chain.
Butyl acetate: Another ester with a different alkyl chain length.
Uniqueness
Acetic acid;2,2-bis(hydroxymethyl)decyl acetate is unique due to the presence of two hydroxymethyl groups, which impart distinct chemical properties and reactivity compared to other esters. This makes it particularly useful in applications requiring specific reactivity and stability.
Propriétés
Numéro CAS |
92053-38-8 |
|---|---|
Formule moléculaire |
C18H36O8 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
acetic acid;2,2-bis(hydroxymethyl)decyl acetate |
InChI |
InChI=1S/C14H28O4.2C2H4O2/c1-3-4-5-6-7-8-9-14(10-15,11-16)12-18-13(2)17;2*1-2(3)4/h15-16H,3-12H2,1-2H3;2*1H3,(H,3,4) |
Clé InChI |
UJYVAXIXMUEKON-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CO)(CO)COC(=O)C.CC(=O)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



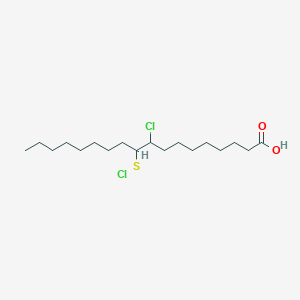
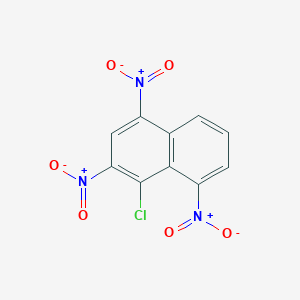
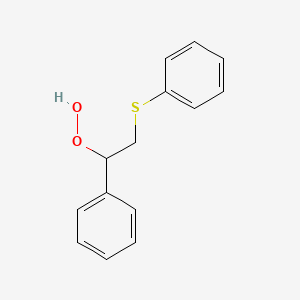
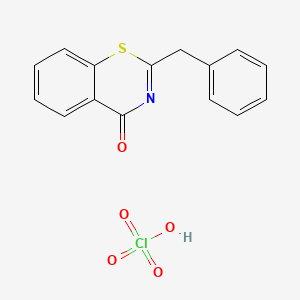
![Phosphonic acid, [(diphenylphosphinyl)difluoromethyl]-](/img/structure/B14345145.png)
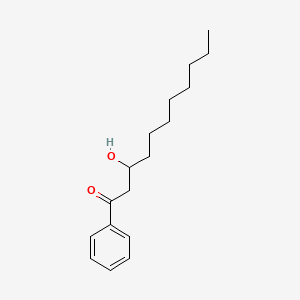
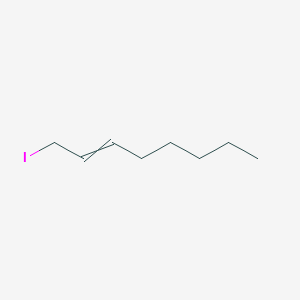
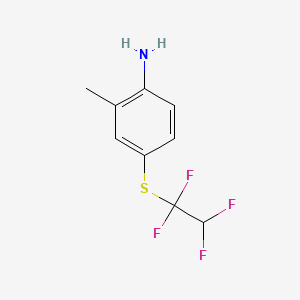


![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2,3-diphenylprop-2-enoate;chloride](/img/structure/B14345194.png)
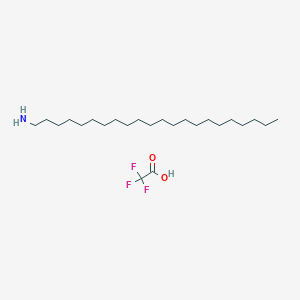
![Benzene, 1-fluoro-4-[(methoxymethoxy)methyl]-](/img/structure/B14345199.png)
